REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11].[B-](F)(F)(F)F.CN(C(O[N:27]1[C:32](=[O:33])[CH2:31][CH2:30][C:28]1=[O:29])=[N+](C)C)C>CC#N>[C:28]1(=[O:29])[N:27]([O:12][C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11])[C:32](=[O:33])[CH2:31][CH2:30]1 |f:1.2|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC#C)(=O)O
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 1% AcOH
|
Type
|
ADDITION
|
Details
|
diluted with CHCl3 (150 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic solution was then extracted with 1% AcOH (10 mL)
|
Type
|
WASH
|
Details
|
rinsed with H2O (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solution was then decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
C1(CCC(N1OC(CCCCCCCCC#C)=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |